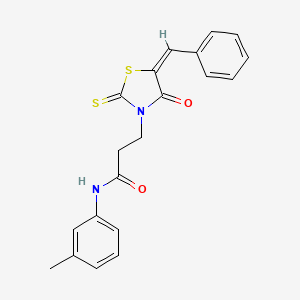

(E)-3-(5-苄基亚甲基-4-氧代-2-硫代噻唑烷-3-基)-N-(间甲苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

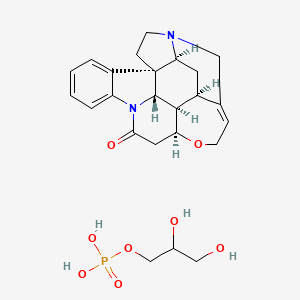

The compound "(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide" belongs to a class of organic compounds known for their thiazolidinone core, a feature that lends itself to a variety of biological activities and chemical properties. The interest in such compounds arises from their potential in drug discovery and material science due to their diverse functional capabilities.

Synthesis Analysis

Synthesis of similar thiazolidinone derivatives often involves microwave-assisted synthesis or conventional heating methods, using key intermediates such as rhodanine or thiazolidine-2,4-dione derivatives. These methods allow for efficient preparation of the compounds, highlighting the versatility of synthetic approaches to access this class of molecules (Zidar, Kladnik, & Kikelj, 2009). A solvent-free synthesis approach under microwave irradiation using glycine as the catalyst has also been reported, indicating a trend towards greener synthesis methodologies (Yang & Yang, 2011).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been extensively studied, including the use of density functional theory (DFT) methods to investigate geometry optimization, molecular orbital energies, and nonlinear optical (NLO) properties. Such studies reveal the compound's suitability for optoelectronic and optical devices due to their high hyper-Rayleigh scattering (HRS) first hyperpolarizability (Bensafi et al., 2021).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo a variety of chemical reactions, including addition reactions with thiols and nitrile oxides, leading to the formation of adducts and cyclization products. These reactions demonstrate the chemical versatility of the thiazolidinone core, allowing for further functionalization and modification of the compound's structure (Nagase, 1974).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility and melting points, are influenced by the substituents attached to the core structure. These properties are crucial for determining the compound's applicability in different fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

Thiazolidinone derivatives exhibit a range of chemical properties, including antimicrobial, antifungal, and cytotoxic activities. The presence of different substituents significantly affects these properties, indicating the potential for designing molecules with targeted biological activities. Notably, some derivatives have shown potent antiproliferative activity against various human cancer cell lines, highlighting their potential in cancer therapy (Chandrappa et al., 2008).

科学研究应用

基质金属蛋白酶抑制和伤口愈合

- 4-噻唑啉酮衍生物,包括类似(E)-3-(5-苄亚甲基-4-氧代-2-硫代噻唑啉-3-基)-N-(间甲苯基)丙酰胺的化合物,已被研究用于抑制基质金属蛋白酶(MMPs),这些酶在组织损伤中起作用。这些化合物已显示出对炎症/氧化过程的影响有效,并具有潜在的伤口愈合效果 (Incerti et al., 2018)。

抗微生物活性

- 合成的4-噻唑啉酮衍生物已展示出抗微生物特性。例如,该类别中的某些特定化合物已显示出对金黄色葡萄球菌的活性,突显了它们作为抗微生物剂的潜力 (Frolov et al., 2017)。

抗癌活性

- 含苯噻唑醛基团的某些4-噻唑啉酮衍生物已被筛选用于抗肿瘤活性。该类别中的某些化合物已显示出对白血病、黑色素瘤、肺癌、结肠癌、中枢神经系统肿瘤、卵巢癌、肾癌、前列腺癌和乳腺癌的活性 (Havrylyuk et al., 2010)。

合成和化学性质

- 已对与(E)-3-(5-苄亚甲基-4-氧代-2-硫代噻唑啉-3-基)-N-(间甲苯基)丙酰胺相关的衍生物的便捷合成进行了研究,重点关注它们的化学性质和在各个领域的潜在应用 (Zidar et al., 2009)。

抗血管生成效应

- 新型硫代噻唑啉-4-酮衍生物已被合成并用于研究其体内抗癌和抗血管生成效应,显示出在抑制肿瘤生长和肿瘤诱导血管生成方面的潜力 (Chandrappa et al., 2010)。

光物理性质

- 已对新型d-π-A型色团的光物理性质进行了研究,包括4-噻唑啉酮的衍生物。这些化合物在特定范围内表现出吸收和发射波长,暗示了在光电和光学器件中的应用 (Jachak et al., 2021)。

抗炎活性

- 已合成并测试了某些衍生物的抗炎活性,其中一些化合物显示出显著结果 (Sunder et al., 2013)。

属性

IUPAC Name |

3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S2/c1-14-6-5-9-16(12-14)21-18(23)10-11-22-19(24)17(26-20(22)25)13-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZCKABQIPCHIE-GHRIWEEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(Dimethylamino)phenyl]-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2492775.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)

![3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2492781.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2492783.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2492784.png)

![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)

![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492790.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2492794.png)

![2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2492795.png)